molecular formula C19H21NO4 B12711245 (+-)-Isocorytuberine CAS No. 2273-24-7

(+-)-Isocorytuberine

Cat. No.: B12711245
CAS No.: 2273-24-7
M. Wt: 327.4 g/mol
InChI Key: LYQUWRCDPNGKKU-UHFFFAOYSA-N
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Description

(±)-Isocorytuberine is a naturally occurring alkaloid found in various plant species, particularly in the family Menispermaceae. It is known for its diverse pharmacological properties and has been the subject of extensive research due to its potential therapeutic applications. The compound is characterized by its unique chemical structure, which includes a tetrahydroisoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-Isocorytuberine typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization. The reaction conditions often require acidic catalysts and can be carried out under mild to moderate temperatures.

Industrial Production Methods

Industrial production of (±)-Isocorytuberine may involve the extraction of the compound from natural sources, followed by purification processes such as chromatography. Alternatively, large-scale synthesis can be achieved through optimized Pictet-Spengler reactions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(±)-Isocorytuberine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert (±)-Isocorytuberine to its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of (±)-Isocorytuberine, such as quinones, dihydro derivatives, and substituted tetrahydroisoquinolines.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex alkaloids.

    Biology: The compound exhibits significant biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has shown that (±)-Isocorytuberine possesses anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for drug development.

    Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (±)-Isocorytuberine involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound also exhibits inhibitory effects on certain enzymes, contributing to its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

(±)-Isocorytuberine can be compared with other similar alkaloids, such as:

    Tetrahydropalmatine: Another tetrahydroisoquinoline alkaloid with analgesic properties.

    Berberine: Known for its antimicrobial and antidiabetic effects.

    Palmatine: Exhibits antimicrobial and anti-inflammatory activities.

The uniqueness of (±)-Isocorytuberine lies in its diverse pharmacological profile and its potential for therapeutic applications across various fields.

Properties

IUPAC Name

2,11-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(23-2)18(22)17-15(11)12(20)8-10-4-5-13(21)19(24-3)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQUWRCDPNGKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)O)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945402
Record name 2,11-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2273-24-7
Record name 4H-Dibenzo(de,g)quinoline-1,10-diol, 5,6,6a,7-tetrahydro-2,11-dimethoxy-6-methyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,11-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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